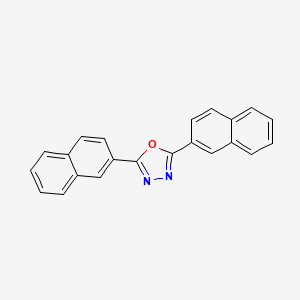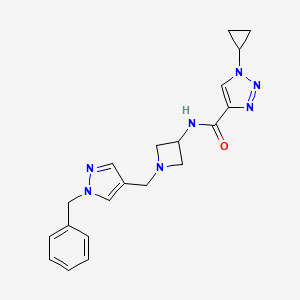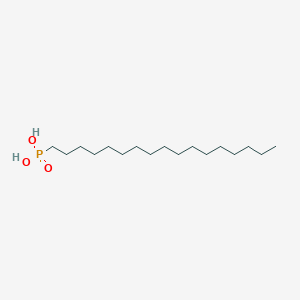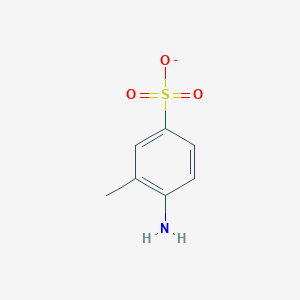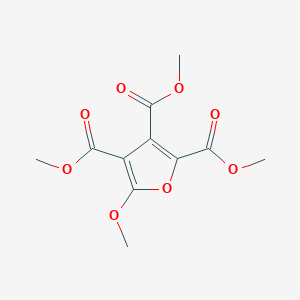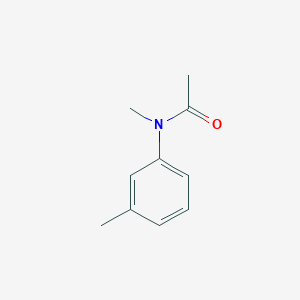
Benzenamine, 4,4'-(1,2-ethanediyl)bis[N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- is a chemical compound with the molecular formula C14H16N2. It is also known by other names such as α,α’-Bi-p-toluidine, Aniline, 4,4’-ethylenedi-, and 4,4’-Diaminobibenzyl . This compound is characterized by its two benzenamine groups connected by an ethylene bridge, with each benzenamine group further substituted with N,N-dimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- typically involves the reaction of p-toluidine with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of p-toluidine attack the ethylene dichloride, resulting in the formation of the ethylene-bridged product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more reduced forms of the amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethylene bridge and N,N-dimethyl groups play a crucial role in determining its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of an ethylene bridge.
4,4’-Diaminodibenzyl: Lacks the N,N-dimethyl substitution.
Aniline, 4,4’-ethylenedi-: Similar structure but without the N,N-dimethyl groups.
Uniqueness
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the ethylene bridge, which imparts distinct chemical and physical properties. These features make it particularly useful in specialized applications such as dye synthesis and biochemical research .
Propriétés
Numéro CAS |
793-08-8 |
|---|---|
Formule moléculaire |
C18H24N2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-[2-[4-(dimethylamino)phenyl]ethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,5-6H2,1-4H3 |
Clé InChI |
KTSAZBIMVPAQNB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




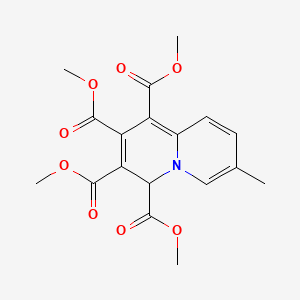
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

